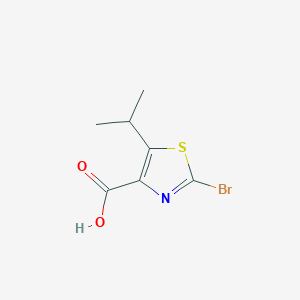
N'-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide, also known as CSBIM, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CSBIM belongs to the class of benzimidazole compounds and has been shown to have promising biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Applications De Recherche Scientifique
Allergic and Contact Dermatitis
Benzophenones, chemical compounds related to the one , have been identified as a cause of allergic contact dermatitis. These compounds are widely used as ultraviolet (UV) filters, fragrance enhancers, and photo-initiators in sunscreens, toiletries, and cosmetics to prevent photodegradation and extend shelf life. However, they can lead to occupational allergic contact dermatitis, as seen in a case involving a printer exposed to benzophenone-4 (Caruana, McPherson, & Cooper, 2011).
Endocrine Disrupting Activities
Alkylphenols (APs) and AP ethoxylates, related to the compound , are environmental contaminants with endocrine-disrupting activities in wildlife and humans. They are used in various industrial, agricultural, and domestic applications. Studies have shown that these compounds are present in human tissues like adipose tissue, indicating widespread exposure and potential health risks (Lopez-Espinosa et al., 2009).
Sigma Receptor Scintigraphy
Sigma receptors are overexpressed on breast cancer cells, and certain benzamides can bind preferentially to these receptors. A study explored the use of an iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, to visualize primary breast tumors in humans in vivo, indicating potential applications in cancer diagnosis and treatment (Caveliers et al., 2002).
Exposure to Phenols and Health Implications
Exposure to certain phenols, which are structurally related to the compound , has been associated with idiopathic male infertility. A study highlighted the relationship between exposure to phenols such as bisphenol A, benzophenone-3, and others, and increased risk of idiopathic male infertility (Chen et al., 2013).
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-27-19-12-10-18(11-13-19)23-21(16-6-4-3-5-7-16)24-28(25,26)20-14-8-17(22)9-15-20/h3-15H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJAUFRJLWVUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2815846.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2815848.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2815851.png)



![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2815859.png)
![{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2815861.png)
![3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)